

Molecular weight and formula of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.

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Compound of Interest

Compound Name: *tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate*

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In-Depth Technical Guide: Tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular and Synthetic Profile of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

This guide provides a comprehensive overview of **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate**, a chiral building block increasingly utilized in medicinal chemistry and materials science. Its constrained cyclopentyl scaffold and orthogonally protected diamine functionality make it a valuable intermediate for the synthesis of complex molecular architectures, including chiral ligands and peptide nucleic acids (PNAs).

Chemical and Physical Data

The fundamental properties of **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** are summarized below, providing a key reference for its use in synthetic applications.

Property	Value
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol
IUPAC Name	tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
CAS Number	Not available for the specific (1R,2R) isomer, the related (1S,2R) isomer is 445479-01-6[1][2]
Appearance	White to off-white solid (typical for similar compounds)
Solubility	Soluble in methanol, dichloromethane, and other common organic solvents

Synthetic Protocols

The synthesis of enantiomerically pure **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** is most practically achieved through the resolution of its racemic trans-isomer. This method allows for the production of both (1R,2R) and (1S,2S) enantiomers in multigram quantities without the need for chromatographic separation.[3]

Experimental Protocol: Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

A practical synthesis involves the opening of a tosyl-activated cyclopentene aziridine.[3] While the full detailed protocol from the primary literature is not publicly available, a general procedure for similar transformations involves the following steps:

- **Aziridination of Cyclopentene:** Cyclopentene is reacted with a nitrogen source (e.g., an azide) and a catalyst to form the corresponding aziridine.
- **Activation of the Aziridine:** The aziridine is then activated, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

- **Ring Opening:** The activated aziridine undergoes nucleophilic ring-opening with a nitrogen nucleophile, such as ammonia or an azide, to yield the racemic trans-1,2-diaminocyclopentane.
- **Boc Protection:** One of the amino groups of the resulting diamine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to yield the racemic product.

Experimental Protocol: Optical Resolution

The resolution of the racemic trans-tert-butyl (2-aminocyclopentyl)carbamate is achieved using a chiral resolving agent.

- **Salt Formation:** The racemic carbamate is dissolved in a suitable solvent, and a solution of an enantiomerically pure chiral acid, such as (+)-10-camphorsulfonic acid (CSA), is added.[3]
- **Diastereomeric Crystallization:** The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
- **Isolation and Liberation of the Free Base:** The crystalline diastereomeric salt is isolated by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine, **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate**. The other enantiomer can be recovered from the mother liquor.

Applications in Drug Development and Research

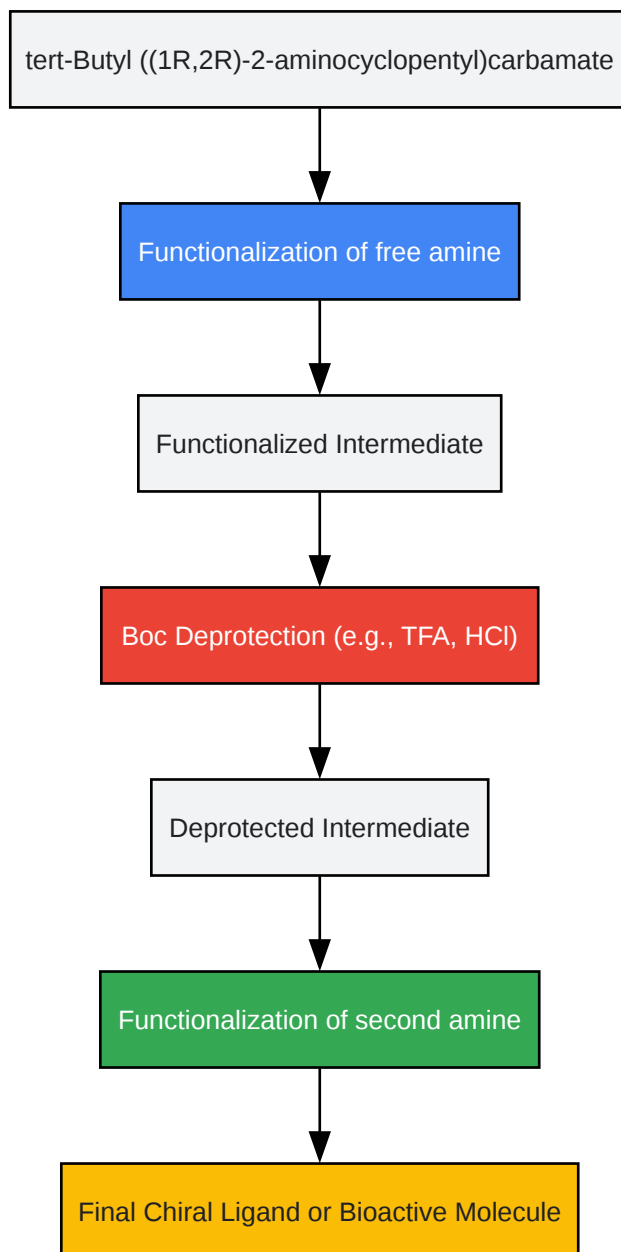
The primary application of **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** in drug development and research is as a chiral building block. The presence of a Boc-protected amine and a free primary amine allows for sequential and controlled chemical modifications.

- **Chiral Ligands:** The parent diamine, (1R,2R)-1,2-diaminocyclopentane, is a well-established scaffold for the synthesis of chiral ligands used in asymmetric catalysis.[3] The title compound serves as a convenient protected precursor, allowing for the modification of the free amine before deprotection and further functionalization of the second amine to form, for example, salen or phosphine ligands.

- Peptide Nucleic Acids (PNAs): The constrained cyclopentane backbone can be incorporated into PNAs to create unique structural and binding properties.[3] PNAs are synthetic analogs of DNA and RNA with applications in diagnostics and therapeutics.[4]

The logical workflow for the utilization of **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** as a synthetic intermediate is depicted below.

Synthetic Utility of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate



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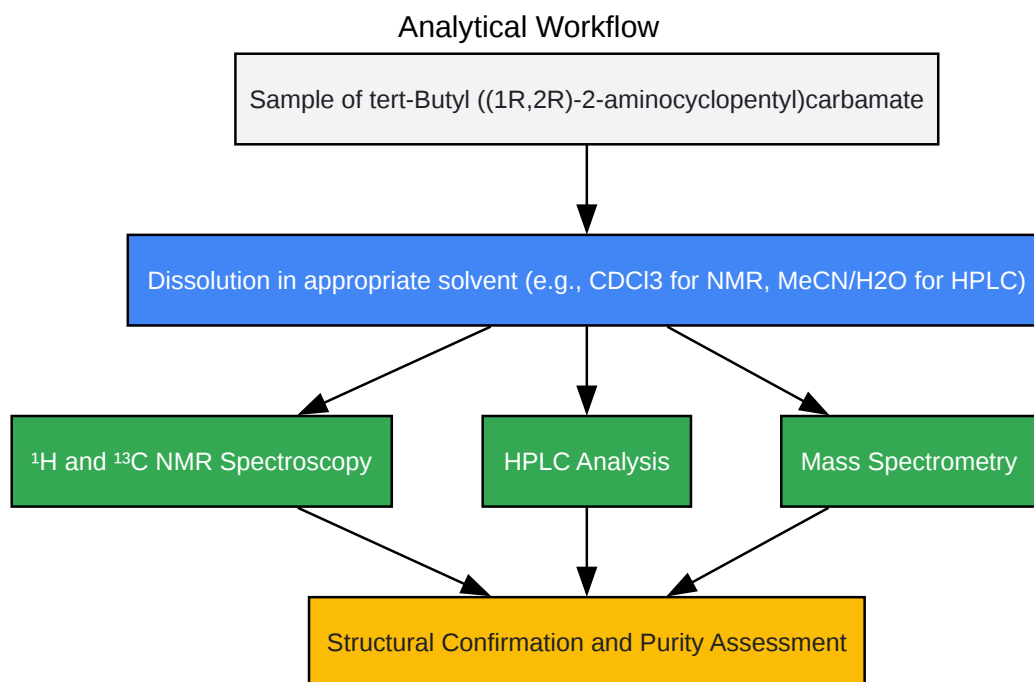
Caption: Synthetic workflow for the use of the title compound.

Analytical Methods

The purity and identity of **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** can be confirmed using standard analytical techniques. While specific data for the (1R,2R)-isomer is not widely published, the following methods are generally applicable for similar compounds.

Analytical Method	Typical Parameters and Observations
¹ H NMR	The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The protons on the cyclopentyl ring will appear as a series of multiplets. [5]
¹³ C NMR	The spectrum will show signals corresponding to the carbons of the tert-butyl group, the carbamate carbonyl, and the cyclopentyl ring.
HPLC	Purity can be assessed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an additive like trifluoroacetic acid (TFA). Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD). [4]
Mass Spectrometry	Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H] ⁺ .

The general workflow for the analytical characterization of the compound is outlined below.



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Caption: General analytical workflow for compound characterization.

Signaling Pathways

As **tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate** is a synthetic building block, it is not known to be directly involved in any biological signaling pathways. Its utility lies in the synthesis of molecules that may be designed to interact with specific biological targets and pathways. The nature of these pathways would be dependent on the final molecule synthesized using this chiral scaffold.

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